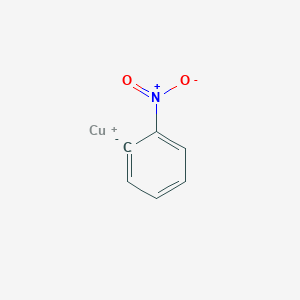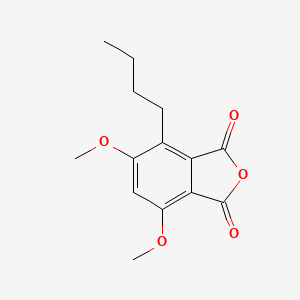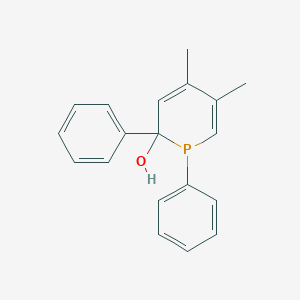![molecular formula C11H18N6O2 B14596580 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol CAS No. 60819-42-3](/img/structure/B14596580.png)
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a triazine ring substituted with aziridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol typically involves the reaction of aziridine with a triazine derivative. One common method involves the use of dichloroglyoxime derivatives, which are halogenated and then reacted with aziridine in the presence of a base such as triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, catalysts, and purification methods are optimized to enhance the efficiency and cost-effectiveness of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazine ring or the aziridine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its cytostatic effects on cancer cells, showing promise as an antitumor agent.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol involves its ability to form covalent bonds with biological molecules. The aziridine groups are highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and cell division. This property is particularly useful in the development of anticancer drugs, where the compound targets rapidly dividing tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazin-2,4,6-triamine): Another triazine derivative with antitumor activity.
Mitomycin C: Contains an aziridine ring and is used as a chemotherapeutic agent.
Azinomycin B: Features aziridine rings and exhibits antitumor properties.
Uniqueness
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is unique due to its combination of a triazine ring with aziridine groups, providing a distinct set of chemical and biological properties. Its ability to form stable covalent bonds with DNA and other biomolecules sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
60819-42-3 |
|---|---|
Formule moléculaire |
C11H18N6O2 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H18N6O2/c1-11(6-18,7-19)15-8-12-9(16-2-3-16)14-10(13-8)17-4-5-17/h18-19H,2-7H2,1H3,(H,12,13,14,15) |
Clé InChI |
YKVCDJBETRCQFL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NC1=NC(=NC(=N1)N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
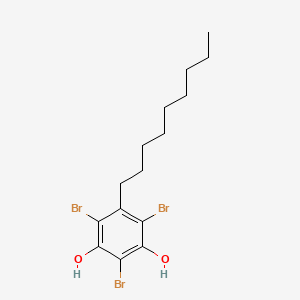
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
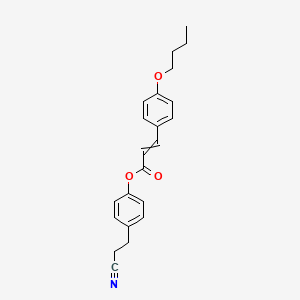
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


